Minocycline disulfate

Description

Historical Context and Evolution of Research Focus

Minocycline (B592863), a second-generation semi-synthetic tetracycline (B611298) antibiotic, was first described in 1966 and received FDA approval in 1971. scivisionpub.com It was developed from the parent tetracycline class of antibiotics, which were originally discovered in the 1940s from soil bacteria. scivisionpub.com The initial research focus for minocycline was its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. scivisionpub.comwikipedia.org It works by inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. wikipedia.orgdrugbank.com

Over the past five decades, the utility of minocycline has expanded beyond its antimicrobial properties. jddonline.com Research has evolved to investigate its anti-inflammatory, immunomodulatory, and neuroprotective effects. nih.govnih.gov This shift in focus was driven by observations that minocycline exhibited therapeutic benefits in conditions not solely dependent on its antibiotic action. nih.govarvojournals.org For instance, its use in dermatology for conditions like acne vulgaris and rosacea highlighted its anti-inflammatory capabilities. jddonline.commdpi.com

The exploration of minocycline's non-antibiotic properties has led to investigations into its potential for treating a variety of diseases, including neurodegenerative disorders, inflammatory bowel disease, and even certain types of cancer. nih.govarvojournals.orgnih.gov This evolution reflects a broader trend in pharmacology of repurposing established drugs for new therapeutic indications. scivisionpub.com The development of different formulations, such as extended-release capsules and topical forms, has also been a key aspect of its evolution, aiming to improve its utility and reduce potential side effects. jddonline.commdpi.com

Scope of Current Academic Inquiry

Current academic inquiry into minocycline and its derivatives, including minocycline disulfate, is diverse and extends well beyond its original antibiotic applications. A significant area of research is focused on its neuroprotective properties. Studies are exploring its potential in animal models of neuroinflammatory and neurodegenerative diseases. arvojournals.orgoup.com This includes investigating its ability to reduce the production of inflammatory cytokines and protect against neuronal cell death. arvojournals.orgoup.com

Another major area of investigation is its immunomodulatory and anti-inflammatory effects. Researchers are examining how minocycline modulates the immune response in various inflammatory conditions. For example, studies have shown its potential to attenuate inflammation in experimental models of colitis. nih.govnih.gov The anti-inflammatory properties of minocycline are also being explored in the context of dermatological conditions. jddonline.commdpi.com

Furthermore, the development of novel delivery systems for minocycline is an active area of research. This includes the creation of nanoparticle and microparticle formulations to achieve sustained drug release and targeted delivery. researchgate.netnih.gov For instance, minocycline-calcium-dextran sulfate (B86663) complex microparticles have been developed for localized delivery in the treatment of periodontitis. researchgate.net

The chemical synthesis and characterization of minocycline derivatives and impurities, such as 9-Minocycline Disulfate Salt, are also part of ongoing research to ensure the quality and purity of the active pharmaceutical ingredient. scbt.com Additionally, some studies are investigating the potential of minocycline in combination with other therapeutic agents to enhance efficacy or mitigate side effects. oup.complos.org

Detailed Research Findings

Recent research has provided detailed insights into the chemical properties and potential applications of minocycline and its derivatives.

Physicochemical Properties of Minocycline Salts

The physicochemical properties of minocycline salts are crucial for their formulation and biological activity. While specific data for this compound is limited in the provided search results, information on related salts offers valuable context.

| Property | Description |

| Molecular Formula | C23H31N3O15S2 (for 9-Minocycline Disulfate Salt) scbt.com |

| Molecular Weight | 653.63 g/mol (for 9-Minocycline Disulfate Salt) scbt.com |

| Appearance | Off-white to light yellow solid (for Minocycline-d6 sulfate) medchemexpress.com |

| Solubility | Minocycline hydrochloride has been used to create various formulations, suggesting its solubility in different solvents. scivisionpub.com The synthesis of chlortetracycline (B606653) bisulfate aimed to improve water solubility compared to its hydrochloride salt. srce.hr |

| Stability | Minocycline is known to be sensitive to temperature and pH, and can undergo oxidative degradation and structural rearrangement. core.ac.uk |

This table is generated based on available data for minocycline salts and related compounds. Specific data for this compound was not available in the search results.

Research on Minocycline Complexes and Formulations

A significant body of research focuses on developing advanced formulations of minocycline to enhance its therapeutic efficacy and control its release.

One area of investigation involves the formation of complexes to create sustained-release systems. For example, Minocycline-calcium-dextran sulfate complex microparticles have been successfully synthesized. researchgate.net These microparticles demonstrated a high drug loading efficiency and sustained release of minocycline over an extended period. researchgate.net This approach utilizes the ion pairing between the cationic minocycline, calcium ions, and the anionic dextran (B179266) sulfate. researchgate.net

Another strategy involves the use of polymers to create nanoparticles for drug delivery. Minocycline-loaded PLGA (poly(lactic-co-glycolic acid)) nanoparticles have been prepared using a solid/oil/water ion pairing method with dextran sulfate as the ion pairing agent. nih.gov This method aimed to improve drug loading and antibacterial activity. nih.gov

These studies highlight the versatility of minocycline in forming complexes with various polymers and ions, enabling the development of sophisticated drug delivery systems for targeted and sustained therapeutic effects.

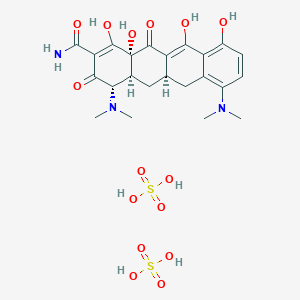

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H31N3O15S2 |

|---|---|

Molecular Weight |

653.6 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C23H27N3O7.2H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;2*1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*(H2,1,2,3,4)/t9-,11-,17-,23-;;/m0../s1 |

InChI Key |

QMIKLZHMUAVJNG-QVVXJPBESA-N |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Minocycline Disulfate S Non Antibiotic Actions

Molecular and Cellular Mechanisms

Signal Transduction Pathway Modulation

Minocycline (B592863) disulfate exerts significant non-antibiotic effects by modulating key intracellular signal transduction pathways that are central to cellular processes such as inflammation, cell survival, and proliferation. These interactions underpin its potential neuroprotective and anti-inflammatory properties observed in various preclinical models.

Minocycline has been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This inhibition occurs through multiple mechanisms. In ovarian carcinoma cells (OVCAR-3 and SKOV-3), minocycline suppressed constitutive NF-κB activation by attenuating IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα nih.gov. This action blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB nih.gov.

In other models, such as rosacea, minocycline's effect on NF-κB is linked to its upstream regulation of Toll-like Receptor 4 (TLR4) plos.orgnih.govnih.gov. By downregulating TLR4, minocycline inhibits the activation of the NF-κB pathway, thereby reducing the expression of inflammatory cytokines plos.orgnih.govnih.gov. Interestingly, in mesenchymal stromal/stem cells (MSCs), minocycline was found to modulate the NF-κB pathway, leading to the phosphorylation of NF-κB and an enhanced production of interleukin-6 (IL-6) nih.gov. This suggests that the effect of minocycline on NF-κB can be context- and cell-type-specific.

Table 1: Summary of Minocycline's Interactions with the NF-κB Signaling Pathway

| Experimental Model | Key Findings | Upstream Modulators | Downstream Effects |

| Ovarian Carcinoma Cells (OVCAR-3, SKOV-3) | Suppressed constitutive NF-κB activation nih.gov. | Inhibition of TGF-β1 and TAK1 nih.gov. | Attenuation of IKK activation, IκBα phosphorylation/degradation, and p65 phosphorylation/nuclear translocation nih.gov. |

| Rosacea-like Mouse and Cell Models (HaCaT cells) | Downregulated p-NF-κB expression plos.orgnih.govnih.gov. | Downregulation of TLR4 plos.orgnih.govnih.gov. | Reduced expression of inflammatory cytokines (TNF-α, IL-6, IL-1α, IL-1β) and ROS production plos.orgresearchgate.net. |

| Mesenchymal Stromal/Stem Cells (MSCs) | Led to phosphorylation of NFκB nih.gov. | Not specified. | Enhanced production of IL-6 and increased internalization of S. aureus nih.gov. |

Minocycline demonstrates complex modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These pathways are crucial for transducing extracellular stimuli into cellular responses like apoptosis and inflammation. nih.govmedchemexpress.comresearchgate.net

In a model of prion protein-induced neurotoxicity, the toxic peptide fragment hPrP90-231 caused apoptosis by blocking ERK1/2 activation and subsequently activating p38 MAP kinase nih.gov. Minocycline pretreatment reversed these effects by restoring ERK1/2 activity and reverting the activation of p38 and caspase 3, thereby exerting an anti-apoptotic effect nih.gov. In contrast, a study on vascular endothelial growth factor (VEGF)-induced human aortic smooth muscle cell (HASMC) migration found that minocycline inhibited this process by downregulating the phosphorylation of the ERK1/2 pathway nih.gov.

The inhibitory action of minocycline on p38 MAPK is a frequently noted mechanism for its anti-apoptotic and anti-inflammatory effects researchgate.net. It has been shown to directly inhibit p38 MAPK, which in turn prevents the activation of downstream pro-apoptotic proteins like Bax and allows for the activity of anti-apoptotic proteins like Bcl-2 researchgate.net. However, in a study on mesenchymal stromal cells, minocycline did not lead to the phosphorylation of JNK or ERK, indicating specificity in its action depending on the cellular context nih.gov.

Table 2: Modulation of MAPK Signaling Pathways by Minocycline

| Pathway | Experimental Model | Effect of Minocycline | Downstream Consequence |

| p38 MAPK | Prion Protein (hPrP90-231) Neurotoxicity Model | Reverted activation nih.gov. | Prevention of caspase 3 activation and apoptosis nih.gov. |

| ERK1/2 | Prion Protein (hPrP90-231) Neurotoxicity Model | Restored activity nih.gov. | Prevention of apoptosis nih.gov. |

| ERK1/2 | VEGF-induced Smooth Muscle Cell Migration | Downregulated phosphorylation nih.gov. | Inhibition of cell migration nih.gov. |

| JNK & ERK | Mesenchymal Stromal/Stem Cells | No effect on phosphorylation nih.gov. | N/A |

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Research indicates that minocycline can suppress this pathway as part of its non-antibiotic mechanism of action.

In a rat model of spinal cord injury (SCI), minocycline treatment clearly suppressed the phosphorylation of PI3K and Akt proteins nih.gov. This inhibition was associated with the activation of autophagy and relief from neuropathic pain, suggesting a link between the suppression of this pro-survival pathway and the induction of cellular recycling mechanisms nih.gov. Similarly, in a study of VEGF-induced migration of human aortic smooth muscle cells, minocycline was found to inhibit cell migration by downregulating the phosphorylation of the PI3K/Akt pathway, in addition to its effects on the ERK1/2 pathway nih.gov. Minocycline also activates the Akt signaling pathway, which leads to cell survival by inhibiting the pro-apoptotic protein Bad researchgate.net.

The mammalian target of rapamycin (mTOR) is a critical kinase that integrates signals from pathways like PI3K/Akt to regulate cell growth, protein synthesis, and autophagy . Minocycline has been identified as an inhibitor of the mTOR signaling pathway.

In a rat model of acute ischemic stroke, minocycline administration limited the expression of phosphorylated mTOR (p-mTOR at Ser2448) and its downstream targets, including p70S6, p-p70S6, eEF2k, and p-eIF4B, without affecting the total level of mTOR protein nih.gov. This inhibition of mTOR signaling was linked to an enhancement of autophagy, as evidenced by increased LC3-II levels and decreased p62 levels, and was associated with neuroprotective effects nih.gov. In lipopolysaccharide (LPS)-stimulated THP-1 cells, minocycline was also shown to induce autophagy by inhibiting mTOR, which in turn suppressed cytokine production and cell proliferation nih.govresearchgate.net. The suppression of the PI3K/Akt/mTOR pathway by minocycline has also been confirmed in models of spinal cord injury, where it contributes to therapeutic effects nih.gov.

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor that initiates innate immune responses, often leading to the activation of the NF-κB pathway. Minocycline has been shown to directly suppress TLR4 signaling.

In in vivo and in vitro models of rosacea, an inflammatory skin condition, minocycline was found to significantly downregulate the expression of TLR4 plos.orgnih.govnih.gov. This downregulation was the primary mechanism by which minocycline subsequently inhibited the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines and reactive oxygen species (ROS) plos.orgnih.govnih.govresearchgate.net. When TLR4 was experimentally overexpressed, the anti-inflammatory effects of minocycline were weakened, confirming that TLR4 is a key target. However, the subsequent addition of an NF-κB inhibitor restored minocycline's efficacy, demonstrating that TLR4 acts upstream of NF-κB in this mechanistic pathway plos.orgnih.gov.

Table 3: Overview of Minocycline's Effects on PI3K/Akt, mTOR, and TLR4 Pathways

| Pathway | Experimental Model | Effect of Minocycline | Key Molecular Changes |

| PI3K/Akt | Spinal Cord Injury (Rat) | Suppression nih.gov. | Decreased phosphorylation of PI3K and Akt nih.gov. |

| PI3K/Akt | VEGF-induced Smooth Muscle Cell Migration | Downregulation nih.gov. | Decreased phosphorylation of PI3K/Akt nih.gov. |

| mTOR | Acute Ischemic Stroke (Rat) | Inhibition nih.gov. | Decreased phosphorylation of mTOR and its downstream targets (p70S6, eEF2k) nih.gov. |

| mTOR | LPS-stimulated THP-1 Cells | Inhibition nih.gov. | Inhibition of mTOR, leading to autophagy induction nih.gov. |

| TLR4 | Rosacea Models (In vivo and In vitro) | Suppression plos.orgnih.govnih.gov. | Downregulation of TLR4 expression plos.orgnih.govnih.gov. |

NFAT Pathway Modulation

Minocycline disulfate exerts immunomodulatory effects by selectively targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. In human CD4+ T cells, minocycline has been shown to suppress the activation of NFAT1, a key transcription factor in T-cell activation. This suppression is not due to a direct blockade of the receptor but rather through a multi-faceted modulation of the signaling cascade that governs NFAT1 activity.

Research indicates that minocycline impairs NFAT-mediated transcriptional activation by increasing the phosphorylation of the NFAT1 isoform. This phosphorylation is a critical "off-switch," leading to the export of NFAT1 from the nucleus back into the cytoplasm, thereby preventing it from activating target genes. Two potential mechanisms for this increased phosphorylation have been identified:

Increased Kinase Activity : Minocycline treatment can enhance the activity of Glycogen Synthase Kinase 3 (GSK3), a known NFAT kinase.

Attenuation of Calcium Flux : The drug has been observed to decrease intracellular calcium (Ca2+) levels by reducing the influx of extracellular Ca2+. Since the dephosphorylation and subsequent nuclear import of NFAT are calcium-dependent processes, this attenuation contributes significantly to keeping NFAT1 in its inactive, phosphorylated state.

Furthermore, in the context of osteoclast formation, minocycline has been found to inhibit the Receptor Activator of Nuclear Factor kappaB Ligand (RANKL)-induced differentiation of bone marrow-derived macrophages into osteoclasts by blocking the NFATc1 signaling pathway mdpi.com. This demonstrates that minocycline's influence on the NFAT pathway extends beyond T-cells to other cellular processes.

Enzyme Activity Modulation

A significant component of this compound's non-antibiotic action is its ability to directly inhibit or modulate the expression of several key enzymes involved in inflammation and tissue degradation.

Minocycline is a broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for degrading extracellular matrix components. This inhibition is a central mechanism of its neuroprotective and anti-inflammatory effects. The primary mechanism of action is believed to be the chelation of the Zn2+ ion within the enzyme's active site, which is essential for its catalytic activity nih.gov.

MMP-2 and MMP-9 (Gelatinases) : Minocycline effectively inhibits the activity of both MMP-2 and MMP-9 nih.gov. It has been shown to be a particularly potent inhibitor of MMP-9 brieflands.comresearchgate.net. In vitro studies have demonstrated a dose-dependent inhibition of MMP-9 activity, with a reported IC50 value of 10.7 µM brieflands.com. At low, clinically relevant concentrations, minocycline appears to be more selective for MMP-9 over MMP-2. Beyond direct enzymatic inhibition, minocycline can also reduce the production and expression of MMP-9 mdpi.com.

MMP-3 (Stromelysin-1) : Minocycline acts as a potent modulator of MMP-3. It is suggested to work through a non-competitive inhibition mechanism, where it binds to the enzyme, induces a conformational change, and diminishes its enzymatic function without directly competing for the active site. Studies have also shown that minocycline treatment can significantly decrease the interleukin-1β (IL-1β)-induced expression of MMP-3 in chondrocyte cells nih.gov.

MMP-7 (Matrilysin) : The effect of minocycline on MMP-7 expression appears to be context-dependent. In a model of spinal cord injury, while transcripts for MMP-7 were elevated post-injury, administration of minocycline did not produce a significant change in these levels.

MMP-13 (Collagenase-3) : In models of osteoarthritis, IL-1β stimulation leads to a significant increase in MMP-13 expression in chondrocytes. Treatment with minocycline has been shown to markedly decrease this IL-1β-induced MMP-13 expression at both the mRNA and protein levels nih.gov.

| Target MMP | Observed Effect | Reported IC50 | Reference |

|---|---|---|---|

| MMP-2 | Inhibition of enzymatic activity | N/A | nih.gov |

| MMP-3 | Modulation of activity; Decreased expression | N/A | nih.gov |

| MMP-7 | No significant effect on transcript levels in SCI model | N/A | |

| MMP-9 | Potent inhibition of enzymatic activity; Decreased production | 10.7 µM | brieflands.com |

| MMP-13 | Decreased IL-1β-induced expression | N/A | nih.gov |

This compound contributes to its anti-inflammatory profile by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. In various models of neuroinflammation, minocycline treatment has been shown to suppress the upregulation of COX-2 expression. This inhibitory action helps to reduce the downstream inflammatory cascade mediated by prostaglandins.

This compound is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a key mediator in inflammatory processes and neurotoxicity. Minocycline has been demonstrated to dose-dependently reduce interleukin-1 (IL-1) stimulated NO production in articular chondrocytes. This effect is achieved through the inhibition of both the mRNA expression and the protein synthesis of iNOS. This action is believed to be a significant mechanism by which minocycline exerts beneficial effects in joint diseases and neurodegenerative conditions.

| Target | Mode of Inhibition | Reported IC50 | Cell Type |

|---|---|---|---|

| iNOS | Inhibition of mRNA expression | 69.9 µM | Bovine Chondrocytes |

| iNOS | Inhibition of protein synthesis | 37.11 µM | Bovine Chondrocytes |

This compound has been found to be a marked inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in the pathogenesis of inflammatory conditions such as rheumatoid arthritis. sPLA2 enzymes release arachidonic acid from cell membranes, which is a precursor for various inflammatory mediators. Minocycline's inhibitory effect on sPLA2 is potent and appears to function even in the presence of excess calcium. This suggests the mechanism may involve an interaction with the phospholipid substrate rather than direct competition at the enzyme's calcium-dependent active site.

| Enzyme Target | Reported IC50 | Assay Condition |

|---|---|---|

| Non-pancreatic sPLA2 | 5 µM (2.47 µg/mL) | In vitro scooting mode assay |

| Pancreatic sPLA2 | 8 µM (3.95 µg/mL) | In vitro scooting mode assay |

Ion Channel and Receptor Interactions

Beyond enzyme modulation, this compound directly interacts with ion channels and cellular receptors, contributing to its neuroprotective effects.

Ion Channel Formation : Minocycline has multiple direct effects on mitochondrial functioning. It has been shown to chelate Ca2+ ions and, in a Ca2+-dependent manner, bind to mitochondrial membranes. Crucially, minocycline can decrease the mitochondrial membrane potential by forming ion channels directly in the inner mitochondrial membrane. These channels induce a selective permeability for small ions, leading to a partial uncoupling of mitochondria, which may prevent the induction of the mitochondrial permeability transition, a key event in apoptotic cell death nih.gov. In hippocampal neurons, minocycline has also been shown to block whole-cell inward Na+ currents (by ~20%) and Ca2+ currents (by ~30%) nih.gov.

Receptor Interactions : Minocycline interacts with key neurotransmitter systems, particularly the glutamate system. It has been shown to increase the phosphorylation of the GluR1 subunit of AMPA-type glutamate receptors at both Ser845 and Ser831 sites nih.gov. This phosphorylation promotes the insertion of these receptors into the neuronal membrane surface, which can modulate synaptic strength and plasticity nih.gov. This action may underlie some of minocycline's reported cognitive and antidepressant-like effects. Additionally, minocycline can depress glutamatergic neurotransmission by inhibiting glutamate-evoked elevations in cytosolic Ca2+ and reducing K+-evoked glutamate release from presynaptic terminals nih.gov. There is also evidence that minocycline indirectly interacts with the dopamine (B1211576) system, as it can attenuate the acute release of dopamine induced by stimulants nih.gov.

NMDA Receptor Antagonism

Minocycline has been identified as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal communication. wikipedia.org The NMDA receptor, an ionotropic glutamate receptor, facilitates the transfer of electrical signals between neurons. wikipedia.org Its activation requires the binding of both glutamate and a co-agonist, typically glycine, which opens an ion channel allowing the influx of calcium ions. wikipedia.org

Research indicates that minocycline can attenuate the behavioral changes induced by NMDA receptor antagonists like dizocilpine (MK-801). nih.gov In animal models, pretreatment with minocycline has been shown to significantly reduce hyperlocomotion and deficits in prepulse inhibition caused by dizocilpine. nih.gov Furthermore, in vivo microdialysis studies have revealed that minocycline can inhibit the dizocilpine-induced increase of extracellular dopamine in the frontal cortex and striatum. nih.gov This suggests that minocycline's modulation of NMDA receptor-mediated neurotransmission may contribute to its neuroprotective effects.

Studies have also demonstrated that minocycline can protect neurons from NMDA-induced excitotoxicity by inhibiting microglial activation. researchgate.net Nanomolar concentrations of minocycline were found to be protective in mixed spinal cord cultures exposed to NMDA. researchgate.net This neuroprotective effect is linked to the inhibition of NMDA-induced microglial proliferation and the subsequent release of pro-inflammatory molecules. researchgate.net The protective mechanism of minocycline against NMDA-induced injury is also partly mediated by inhibiting the activation of 5-lipoxygenase (5-LOX). nih.gov

| Parameter | Observation | Reference |

| Effect on Dizocilpine-induced behaviors | Attenuated hyperlocomotion and prepulse inhibition deficits. | nih.gov |

| Dopamine Release | Inhibited the increase of extracellular dopamine in the frontal cortex and striatum. | nih.gov |

| Neuroprotection | Protected neurons against NMDA excitotoxicity by inhibiting microglial activation. | researchgate.net |

| 5-LOX Activation | Inhibited NMDA-induced 5-lipoxygenase activation. | nih.gov |

Calcium Influx Modulation

Minocycline has been shown to modulate intracellular calcium levels by affecting its influx from the extracellular space. researchgate.netnih.gov In human T-cells, minocycline attenuates the increase in intracellular calcium that occurs after the depletion of endoplasmic reticulum (ER) calcium stores, a process known as store-operated calcium entry (SOCE). researchgate.net This suggests that minocycline's action is on the influx of extracellular calcium rather than on the release of calcium from intracellular stores. researchgate.net

Further studies in human airway epithelial cells have shown that minocycline inhibits calcium-activated potassium channel-dependent chloride secretion by blocking calcium influx across the basolateral membrane. nih.gov The compound's ability to chelate calcium ions is a key aspect of this modulation. nih.gov The formation of minocycline-Ca2+ complexes can lead to their incorporation into mitochondrial membranes, forming channels that dissipate the mitochondrial membrane potential and prevent further calcium influx into the mitochondria. nih.gov This chelation and subsequent membrane interaction is a critical component of its mechanism for modulating calcium-dependent cellular processes. nih.govplos.org

| Cellular Context | Mechanism of Action | Consequence | Reference |

| Human T-cells | Attenuates store-operated calcium entry (SOCE). | Reduced intracellular calcium increase following ER store depletion. | researchgate.net |

| Human Airway Epithelial Cells | Blocks calcium influx across the basolateral membrane. | Inhibits Ca2+-activated K+ channel-dependent Cl- secretion. | nih.gov |

| Mitochondria | Chelates Ca2+ and forms channels in the inner mitochondrial membrane. | Dissipates membrane potential, preventing further mitochondrial Ca2+ influx. | nih.gov |

Voltage-Gated Sodium Channel Inactivation

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. patsnap.comtocris.com Minocycline has been found to potently inhibit both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium currents in rat dorsal root ganglion neurons. nih.gov This inhibition is associated with a depolarizing shift in the voltage of activation. nih.gov Interestingly, while it inhibits the channels, minocycline also slows their inactivation and speeds up the recovery from inactivation. nih.gov This dual action suggests a complex interaction with the channel's gating mechanisms. The ability of minocycline to block these channels suggests a potential peripheral mechanism for its analgesic effects, complementing its central actions on microglia. nih.gov

| Channel Type | Effect of Minocycline | IC50 Value | Reference |

| Tetrodotoxin-sensitive Na+ currents | Potent inhibition | 350 nM | nih.gov |

| Tetrodotoxin-resistant Na+ currents | Potent inhibition | 410 nM | nih.gov |

Protein and Gene Expression Regulation

Modulation of Cytokine and Chemokine Production (IL-1β, IL-6, IL-8, IL-10, IL-12, IL-17, TNF-α, MCP-1, CINC-1, CCL-2)

Minocycline exerts significant immunomodulatory effects by regulating the production of a wide array of cytokines and chemokines. nih.govnih.govnih.gov In lipopolysaccharide (LPS)-stimulated human monocytic cells, minocycline has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the chemokine Interleukin-8 (IL-8) in a dose-dependent manner. nih.gov This inhibition is mediated, at least in part, by the suppression of IκB kinase α/β phosphorylation, a key step in the NF-κB signaling pathway. nih.gov

Studies in various models have demonstrated minocycline's ability to reduce levels of IL-1β and TNF-α. e-century.usfrontiersin.orgnih.gov It has also been shown to decrease the expression of IL-1β, IL-6, and TNF-α in the gingival crevicular fluid of patients with chronic periodontitis. e-century.us In an animal model of Alzheimer's disease, minocycline reversed the increase in IL-1β and TNF-α in the hippocampus.

Regarding other interleukins, minocycline has shown varied effects. While some studies report a decrease in IL-10 levels, others indicate an increase in certain contexts. nih.gov In an animal model of asthma, minocycline was found to reduce the expression of IL-12. Minocycline has also been shown to blunt the deleterious effects of IL-17A in cardiomyocytes. frontiersin.org

Minocycline also modulates chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. It has been shown to block spinal CCL2-induced heat hyperalgesia by inhibiting microglial activation. Information regarding the specific effect of minocycline on CINC-1 (Cytokine-Induced Neutrophil Chemoattractant-1) is not extensively detailed in the reviewed literature, which primarily focuses on other key inflammatory mediators.

| Cytokine/Chemokine | Effect of Minocycline | Experimental Model | Reference |

| IL-1β | Decrease | LPS-stimulated cells, Animal models, Human studies | nih.gove-century.usfrontiersin.orgnih.gov |

| IL-6 | Decrease | LPS-stimulated cells, Animal models, Human studies | nih.gove-century.usfrontiersin.org |

| IL-8 | Decrease | LPS-stimulated cells | nih.gov |

| IL-10 | Variable (Decrease/Increase) | Animal models, Human cell studies | nih.gov |

| IL-12 | Decrease | Animal model of asthma | |

| IL-17 | Inhibition of deleterious effects | Cardiomyocytes | frontiersin.org |

| TNF-α | Decrease | LPS-stimulated cells, Animal models, Human studies | nih.gove-century.usfrontiersin.orgnih.gov |

| MCP-1 (CCL2) | Blocks induced hyperalgesia | Animal model |

Apoptosis-Related Protein Expression (Bax, Bcl2, Caspase-1, Caspase-3, Cleaved Caspase-3)

Minocycline plays a crucial role in regulating apoptosis by modulating the expression of key proteins involved in programmed cell death. nih.govnih.gov It influences the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.com Specifically, minocycline has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio towards cell survival is a key mechanism of its anti-apoptotic effects.

Furthermore, minocycline inhibits the activation of caspases, which are critical executioners of apoptosis. mdpi.comassaygenie.com It has been demonstrated to inhibit the expression of both caspase-1 and caspase-3. nih.govnih.gov In a transgenic mouse model of Huntington's disease, minocycline was found to inhibit the upregulation of caspase-1 and caspase-3 mRNA. nih.gov In a model of LPS-induced cognitive dysfunction, minocycline reduced the expression of NLRP3/Caspase-1. nih.gov By inhibiting caspase-3 activation, minocycline prevents the cleavage of downstream substrates that lead to the dismantling of the cell. The active form, cleaved caspase-3, is a key marker of apoptosis, and its reduction by minocycline treatment further confirms the compound's anti-apoptotic properties. assaygenie.com

| Apoptosis-Related Protein | Effect of Minocycline | Significance | Reference |

| Bax | Downregulation | Reduces pro-apoptotic signaling | nih.gov |

| Bcl-2 | Upregulation | Promotes cell survival | nih.gov |

| Caspase-1 | Inhibition of expression and activation | Reduces inflammation and pyroptosis | nih.govnih.gov |

| Caspase-3 | Inhibition of expression and activation | Prevents execution of apoptosis | nih.govresearchgate.net |

| Cleaved Caspase-3 | Reduction | Indicates decreased apoptosis | assaygenie.com |

Modulation of eIF4AI Protein Expression

Recent research has identified the translation initiation factor eIF4AI as a novel target of minocycline's action. nih.gov EIF4A is an RNA helicase that unwinds the secondary structure in the 5'-untranslated region of mRNAs, which is a crucial step for the initiation of protein synthesis. nih.gov

Studies have shown that minocycline can increase the protein levels of eIF4AI. nih.gov This effect is thought to contribute to the potentiation of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. nih.gov When the expression of eIF4AI was reduced using RNA interference, the minocycline-induced increase in eIF4AI protein was blocked, suggesting a direct link between minocycline and eIF4AI expression. nih.gov This finding suggests that by modulating the levels of a key translation initiation factor, minocycline can influence the synthesis of proteins involved in neuronal growth and differentiation, representing a significant aspect of its non-antibiotic, neuroprotective mechanism. nih.govplos.org

| Protein | Effect of Minocycline | Cellular Process Affected | Reference |

| eIF4AI | Increased protein levels | Potentiation of NGF-induced neurite outgrowth | nih.gov |

Regulation of Inflammasome Components (NLRP3)

This compound has been shown to exert significant regulatory effects on the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system. Activation of the NLRP3 inflammasome leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Research indicates that minocycline can suppress the activation of this pathway, thereby reducing inflammation.

In experimental models of ischemic stroke, minocycline administration attenuated NLRP3 inflammasome signaling. uel.ac.uk Studies using a transient middle cerebral artery occlusion (tMCAO) mouse model demonstrated that minocycline could prevent the activation of microglia and subsequent inflammasome signaling. uel.ac.uk Similarly, in cellular models of oxygen-glucose deprivation/reoxygenation, minocycline pretreatment significantly inhibited the two primary signals required for NLRP3 inflammasome activation in BV2 microglial cells. uel.ac.uk

Further investigations in models of lipopolysaccharide (LPS)-induced neuroinflammation have corroborated these findings. Pretreatment with minocycline was found to effectively reduce the LPS-induced increase in the protein levels of NLRP3, caspase-1, IL-1β, and IL-18 in both mouse models and BV2 microglial cells. nih.gov This suggests that a key non-antibiotic, anti-inflammatory mechanism of minocycline is its ability to inhibit NLRP3-mediated inflammation. nih.gov The suppression of the NLRP3/caspase-1 pathway is a critical element in the neuroprotective effects observed with minocycline treatment. nih.gov

Table 1: Effect of Minocycline on NLRP3 Inflammasome Components in LPS-Treated Mice

| Protein | Control Group | LPS Group | LPS + Minocycline Group | Finding | Source |

|---|---|---|---|---|---|

| NLRP3 | Baseline | Notable Increase | Reduced Expression | Minocycline effectively reduced the expression of NLRP3. | nih.gov |

| Caspase-1 | Baseline | Notable Increase | Reduced Expression | Minocycline effectively reduced the expression of Caspase-1. | nih.gov |

| IL-1β | Baseline | Notable Increase | Reduced Expression | Minocycline effectively reduced the expression of IL-1β. | nih.gov |

| IL-18 | Baseline | Notable Increase | Reduced Expression | Minocycline effectively reduced the expression of IL-18. | nih.gov |

Modulation of Iba-1 Expression

Ionized calcium-binding adapter molecule 1 (Iba-1) is a protein specifically expressed in microglia and macrophages and is widely used as a marker for microglial activation. The modulation of Iba-1 expression is a key indicator of the anti-inflammatory effects of minocycline within the central nervous system.

Studies have consistently shown that minocycline can decrease the expression of Iba-1. In a rat model of sepsis, minocycline pretreatment significantly inhibited microglial activation, as measured by Iba-1 expression. acphs.edu Similarly, in aged mice exposed to isoflurane or surgery, which can induce post-operative cognitive impairment, minocycline treatment decreased the expression of Iba-1 in the hippocampus. In models of Complete Freund's Adjuvant (CFA)-induced inflammation, minocycline also reduced the associated increases in spinal Iba-1 expression. mdpi.com This inhibitory effect on Iba-1 suggests that minocycline directly counteracts the inflammatory activation of microglia. By reducing the population and activation state of these immune cells, minocycline mitigates downstream inflammatory damage.

Regulation of Blood-Brain Barrier Associated Proteins (Zonula Occludens-1, Occludin)

The integrity of the blood-brain barrier (BBB) is crucial for maintaining central nervous system homeostasis, and it relies on the proper function of tight junction proteins. This compound has been demonstrated to protect BBB integrity by upregulating the expression of key tight junction proteins, namely Zonula Occludens-1 (ZO-1) and Occludin.

In a rat model of sepsis, a condition known to compromise BBB permeability, pretreatment with minocycline led to an increased expression of both ZO-1 and occludin, which correlated with improved BBB function. acphs.edunih.gov Research on traumatic brain injury (TBI) has produced similar findings. Following TBI in mice, minocycline treatment markedly restored the loss of tight junction proteins, including ZO-1 and Occludin. nih.gov This restoration of tight junction protein expression is a critical mechanism by which minocycline alleviates TBI-induced BBB dysfunction and subsequent brain edema. nih.gov These results indicate that a significant neuroprotective effect of minocycline is its ability to reinforce the physical structure of the BBB.

Table 2: Minocycline's Effect on Blood-Brain Barrier Tight Junction Proteins

| Protein | Condition | Effect of Minocycline | Outcome | Source |

|---|---|---|---|---|

| Zonula Occludens-1 (ZO-1) | Sepsis | Increased expression | Improved BBB permeability | acphs.edunih.gov |

| Occludin | Sepsis | Increased expression | Improved BBB permeability | acphs.edunih.gov |

| Zonula Occludens-1 (ZO-1) | Traumatic Brain Injury | Upregulated expression | Alleviated BBB dysfunction | nih.gov |

| Occludin | Traumatic Brain Injury | Upregulated expression | Alleviated BBB dysfunction | nih.gov |

Modulation of Intracellular Adhesion Molecule 1 (ICAM-1)

Intracellular Adhesion Molecule 1 (ICAM-1) is a cell surface glycoprotein that plays a critical role in inflammation by facilitating the adhesion and transendothelial migration of leukocytes to sites of injury. Evidence suggests that minocycline can modulate inflammatory responses by downregulating the expression of ICAM-1.

In a rat model of ischemic renal injury, treatment with minocycline resulted in a downregulated expression of ICAM-1. nih.gov This reduction in ICAM-1 was associated with a decrease in the number of infiltrating leukocytes, highlighting the anti-inflammatory properties of the compound. nih.gov Further studies in a mouse model of renal ischemia/reperfusion injury confirmed these findings, showing that minocycline administration significantly downregulated the up-regulation of ICAM-1 mRNA and protein expression that typically occurs after such an injury. utppublishing.comnih.gov This effect suggests that minocycline's mechanism for reducing inflammation involves interfering with the signaling cascade that leads to leukocyte recruitment and infiltration. utppublishing.com

Modulation of Mucins (MUC-2) and Trefoil Factors (TFF-3)

Mucin 2 (MUC-2) is the primary structural component of the colonic mucus layer, and Trefoil Factor 3 (TFF-3) is a small peptide co-secreted with MUC-2 by intestinal goblet cells. wjgnet.com Together, they play a crucial role in maintaining mucosal barrier integrity and promoting repair. nih.govwjgnet.com While minocycline has been shown to affect other mucins, such as MUC5AC in conjunctival tissue, direct research specifically detailing the modulation of MUC-2 and TFF-3 by this compound is limited. One study noted that a combination therapy of minocycline and a probiotic resulted in increased MUC-3 expression in a model of colitis, but this does not directly address MUC-2 or the singular effect of minocycline.

Cellular Process Regulation

Autophagy Induction and Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Minocycline has been identified as a modulator of this process, capable of inducing autophagy through specific signaling pathways.

Research has shown that minocycline can induce autophagy by inhibiting the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. In studies using LPS-stimulated THP-1 cells, minocycline's inhibition of mTOR led to enhanced autophagy. This induction of autophagy was subsequently linked to the inhibition of inflammatory cytokine production and cell proliferation, suggesting a novel anti-inflammatory mechanism for minocycline.

Mitochondrial Function and Integrity

Minocycline has been shown to exert significant protective effects on mitochondria, a key organelle in cellular life and death. Its actions are multifaceted, targeting mitochondrial membrane stability, the release of pro-apoptotic factors, and the formation of pores that can trigger cell death.

Minocycline plays a crucial role in the regulation and preservation of the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. ane.plnih.govane.pl Studies have shown that minocycline can prevent the dissipation of the mitochondrial transmembrane potential, an effect that may be mediated by its blockade of mitochondrial calcium uptake. nih.gov In models of neurotoxicity, treatment with minocycline has been observed to increase the MMP in hippocampal areas such as the dentate gyrus and cornu ammonis-1 (CA1). ane.plnih.govane.pl Research in a transgenic Drosophila model of Alzheimer's disease also demonstrated that minocycline could reverse the altered mitochondrial function, bringing the reduced MMP closer to normal levels. nih.govacs.org Furthermore, in a model of colistin-induced neurotoxicity, minocycline was found to attenuate the loss of mitochondrial membrane potential in a dose-dependent manner. oup.com Some studies suggest that at certain concentrations, minocycline can cause partial mitochondrial depolarization, which in turn prevents mitochondrial calcium uptake under stress conditions. bohrium.com

Table 1: Effects of Minocycline on Mitochondrial Membrane Potential

| Model System | Inducing Agent | Observed Effect of Minocycline | Reference |

|---|---|---|---|

| Isolated Mitochondria | Calcium | Dissipation of transmembrane potential, blocking calcium uptake | nih.gov |

| Rat Hippocampus | Methylphenidate | Increased mitochondrial membrane potential | ane.plnih.gov |

| N2a Cells | Colistin | Attenuated the loss of mitochondrial membrane potential | oup.com |

| Drosophila AD Model | Aβ42 Overexpression | Improved mitochondrial membrane potential | nih.govacs.org |

| Rat Cerebellar Granules | NMDA | Caused partial mitochondrial depolarization, preventing Ca2+ uptake | bohrium.com |

A key mechanism of minocycline's neuroprotective action is its ability to inhibit the release of cytochrome c from the mitochondria into the cytoplasm. pnas.orgnih.govnih.gov This release is a critical step in the intrinsic apoptotic pathway. Minocycline has been shown to directly inhibit this process, which is often mediated by the mitochondrial permeability transition. nih.gov This inhibitory effect has been demonstrated in vivo, in cultured cells, and in isolated mitochondria. nih.gov For instance, in a rat model of spinal cord injury, minocycline significantly lowered cytosolic cytochrome c levels at the injury epicenter. nih.govresearchgate.net A dose-dependent effect was observed, with higher doses effectively reducing cytochrome c release to pre-injury levels. nih.gov Similarly, in cellular models of Huntington's disease and in response to agents like thapsigargin, minocycline was effective at preventing the release of cytochrome c. pnas.orgresearchgate.net This action contributes to its ability to inhibit both caspase-dependent and caspase-independent cell death pathways. pnas.org

Table 2: Research Findings on Minocycline's Inhibition of Cytochrome c Release

| Model System | Condition/Inducer | Key Finding | Reference |

|---|---|---|---|

| ALS Mice / Cells / Isolated Mitochondria | General | Inhibits mitochondrial permeability-transition-mediated cytochrome c release | nih.gov |

| Rat Spinal Cord Injury Model | Contusion Injury | Dose-dependently lowered cytosolic cytochrome c at the injury epicenter | nih.govresearchgate.net |

| Striatal Cell Model of Huntington's Disease | Mutant Huntingtin | Inhibited the release of cytochrome c | pnas.org |

| SH-SY5Y Cells | Thapsigargin | Prevented release of cytochrome c into the cytosol | researchgate.net |

Minocycline directly targets and inhibits the formation of the mitochondrial permeability transition pore (MPTP), a large, non-selective channel in the mitochondrial membrane. nih.gov The opening of this pore can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c. nih.gov Patch-clamp studies on isolated mitoplasts have revealed that minocycline causes a dose-dependent reduction in the open probability of the MPTP, with an IC50 of 190 nM. nih.gov This inhibitory activity is a key component of its neuroprotective properties. nih.gov By preventing the formation of these pores, minocycline helps maintain mitochondrial integrity and prevents the downstream cascade of events leading to cell death. nih.govacs.org

Minocycline confers neuroprotection by broadly regulating mitochondrial activity and counteracting various forms of mitochondrial dysfunction. ane.plnih.govane.pl In instances of neurotoxicity, it can restore mitochondrial function by increasing the activity of mitochondrial respiratory chain complexes I, II, III, and IV. ane.plnih.gov This leads to improved adenosine triphosphate (ATP) levels and an enhanced total antioxidant capacity within the cell. ane.plnih.govane.pl Studies have demonstrated that minocycline's ability to preserve mitochondrial function is critical to its neuroprotective effects against drug-induced neurodegeneration. ane.pl It also protects against mitochondrial swelling induced by calcium. nih.gov By mitigating mitochondrial dysfunction, minocycline helps prevent the activation of cell death pathways and preserves neuronal health. oup.comnih.gov

Cell Viability and Apoptosis Pathways

Minocycline's influence extends beyond mitochondria to directly impact cellular survival and the biochemical pathways that govern apoptosis, or programmed cell death.

Minocycline exerts significant anti-apoptotic effects across various models of cellular stress and injury. sciresearch.co.krnih.govnih.gov It has been shown to reduce the number of apoptotic cells in both in vitro and in vivo models of traumatic brain injury. nih.govnih.gov This neuroprotective effect is associated with the inhibition of key executioner caspases, such as caspase-3. researchgate.netsciresearch.co.krnih.govnih.gov Mechanistically, minocycline treatment leads to the downregulation of the pro-apoptotic protein BAX and the upregulation of the anti-apoptotic protein BCL-2. nih.govnih.gov In models of intracerebral hemorrhage, minocycline was found to inhibit nerve cell apoptosis by repressing the TRAIL signaling pathway. semanticscholar.org Furthermore, its anti-apoptotic activity is linked to its ability to interact with mitochondria to suppress the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO. oup.com

Table 3: Summary of Minocycline's Anti-Apoptotic Mechanisms and Effects

| Model System | Key Findings | Molecular Changes | Reference |

|---|---|---|---|

| Rat Traumatic Brain Injury Model | Reduced number of apoptotic cells; improved motor function | Downregulated BAX and cleaved caspase-3; upregulated BCL-2 | nih.govnih.gov |

| Neuron/Glia Co-cultures | Inhibited LPS-induced apoptotic neuronal cell death | Inhibited caspase-3 activation | sciresearch.co.kr |

| N2a Cells (Colistin-induced toxicity) | Decreased apoptotic rates | Suppressed cytochrome c and Smac/DIABLO release; upregulated Bcl-2 | oup.com |

| Young Mouse Intracerebral Hemorrhage | Inhibited nerve cell apoptosis | Repressed TRAIL signaling pathway; decreased caspase-3 and TRAIL1, increased Bcl-2 | semanticscholar.org |

| SH-SY5Y Cells (Thapsigargin-induced) | Inhibited cell death | Inhibited caspase-9 and caspase-3 activation | researchgate.net |

Neuroinflammation and Glial Cell Modulation

This compound exerts significant influence over the cellular mediators of neuroinflammation, primarily through its interaction with glial cells such as microglia and astrocytes. Its mechanisms extend beyond simple anti-inflammatory action to involve the nuanced modulation of glial phenotype and function, which in turn impacts the survival of adjacent neurons.

Microglial Activation and Morphology (M1/M2 polarization)

This compound is recognized for its potent ability to inhibit microglial activation, with a notable selectivity in its effects on microglial polarization. nih.govelsevierpure.comnih.gov Microglia, the resident immune cells of the central nervous system, can exist on a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.govelsevierpure.comnih.gov Research demonstrates that minocycline selectively inhibits the polarization of microglia toward the pro-inflammatory M1 state, while having little to no effect on the M2 phenotype. nih.govresearchgate.net

In a mouse model of amyotrophic lateral sclerosis (ALS), administration of minocycline was found to attenuate the expression of M1 markers during the progressive disease phase but did not affect the transient increase in M2 markers observed in the early phase. nih.govelsevierpure.comresearchgate.net This selective inhibition has been confirmed in in-vitro studies using primary cultured microglia stimulated with lipopolysaccharide (LPS) to induce M1 polarization or interleukin-4 (IL-4) to induce M2 polarization. nih.govelsevierpure.comresearchgate.net

The mechanism underlying this selective inhibition is linked to the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govelsevierpure.com Minocycline was shown to inhibit the upregulation of NF-κB in LPS-stimulated microglia, a key step in the induction of the M1 phenotype. nih.govelsevierpure.comresearchgate.net Conversely, stimulation with IL-4 (promoting M2) did not induce NF-κB upregulation, providing a basis for minocycline's selective action. nih.govelsevierpure.com Further mechanistic insights suggest that minocycline's effects on microglial polarization may also be mediated through the activation of SIRT1, which can reduce neuroinflammatory responses and promote a shift toward the M2 phenotype. aging-us.com Additionally, minocycline has been shown to inhibit the activation of the STAT3 pathway in microglia, which is involved in the expression of pro-inflammatory cytokines. nih.gov

Table 1: Effect of Minocycline on Microglial Polarization Markers

| Polarization State | Marker | Effect of Minocycline Administration | Mechanism of Action |

|---|---|---|---|

| M1 (Pro-inflammatory) | TNF-α, IL-1β, CD68, CD86 | Attenuated/Inhibited | Inhibition of NF-κB and STAT3 upregulation |

| M2 (Anti-inflammatory) | IL-4, IL-10, Arginase-1, CD206 | No significant effect | M2 polarization is largely NF-κB independent |

Astrocyte Reactivity

Minocycline also modulates the activity of astrocytes, another critical glial cell type involved in the neuroinflammatory response. In various models of central nervous system injury, including ischemic stroke and neurodegenerative disorders, minocycline has been shown to reduce astrogliosis, the process of astrocyte activation and proliferation that can lead to glial scarring. researchgate.net Studies have indicated that minocycline treatment can inhibit astrocyte reactivity, which may contribute to its neuroprotective effects. researchgate.net However, the effects can be complex; one study using organotypic spinal cord cultures found that early treatment with high concentrations of minocycline resulted in an altered, peripheral distribution of astrocytes covering the culture surface. nih.gov This suggests that the impact on astrocyte morphology and function may be dependent on the specific context and concentration of the compound.

Impact on Neuronal Cell Survival

The modulation of glial cells by minocycline has direct consequences for neuronal viability. By suppressing the pro-inflammatory M1 microglial phenotype and reducing astrocyte reactivity, minocycline helps to create a less hostile microenvironment for neurons. Research has demonstrated that minocycline can protect against neuronal apoptosis in models of traumatic brain injury (TBI). nih.gov Mechanistically, minocycline treatment was found to significantly downregulate pro-apoptotic proteins such as BAX and cleaved caspase-3, while upregulating the anti-apoptotic protein BCL-2. nih.gov This anti-apoptotic action contributes to improved neuronal survival and better functional outcomes following injury. nih.gov

However, it is important to note that the effect on neuronal survival can be influenced by dosage and duration of treatment. Some research has indicated that prolonged administration or high concentrations of minocycline can be deleterious to motor neuron survival in organotypic spinal cord cultures, suggesting that its neuroprotective effects may be dose-dependent. nih.gov

Immunomodulation of Lymphocytes and Macrophages

Beyond the central nervous system, this compound demonstrates immunomodulatory properties by directly influencing the function of peripheral immune cells, including T-cells and macrophages.

T-Cell Proliferation and Activation Suppression

Minocycline has been shown to suppress the activation and proliferation of CD4+ T-cells, which are key players in the adaptive immune response. nih.gov This suppressive effect is not due to a general toxicity but rather a specific molecular mechanism. The primary target of minocycline in this context is the nuclear factor of activated T-cells (NFAT) transcription factor family. nih.gov

Research indicates that minocycline selectively impairs NFAT-mediated transcriptional activation. nih.gov It achieves this by promoting the phosphorylation of the NFAT1 isoform, which prevents its translocation into the nucleus where it would normally activate genes required for T-cell activation and proliferation. nih.gov This is accomplished through a dual mechanism: minocycline enhances the activity of the NFAT kinase GSK3 and simultaneously reduces the influx of extracellular calcium (Ca2+), both of which facilitate the phosphorylation and subsequent inactivation of NFAT1. nih.gov

Table 2: Mechanistic Steps in Minocycline-Induced T-Cell Suppression

| Step | Cellular Event | Effect of Minocycline | Consequence |

|---|---|---|---|

| 1 | Intracellular Calcium Flux | Attenuates Ca2+ influx | Reduces calcineurin activation |

| 2 | GSK3 Kinase Activity | Enhances GSK3 activity | Promotes NFAT1 phosphorylation |

| 3 | NFAT1 Nuclear Translocation | Reduces nuclear translocation | Prevents binding to target genes |

| 4 | T-Cell Function | Suppression of activation markers (CD25, HLADR) and proliferation | Attenuation of the adaptive immune response |

Monocyte-Macrophage Differentiation and Polarization

Minocycline also exerts a direct influence on the differentiation of monocytes into macrophages and their subsequent polarization. In in-vitro models using human monocytes, minocycline was found to interrupt cellular adhesion during phorbol 12-myristate 13-acetate (PMA)-induced differentiation. uel.ac.uk This was accompanied by a significant decrease in the expression of the M1-associated marker CD86 and an increase in the M2-associated marker CD163. uel.ac.uk

When administered to already polarized macrophages, minocycline significantly reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in M1-phenotype macrophages. uel.ac.uk The anti-inflammatory effects on monocytes challenged with LPS involve the inhibition of multiple signaling pathways. Minocycline has been shown to reduce the activation of p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor-kappa B (NF-κB), while simultaneously stimulating the protective phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov Furthermore, novel mechanisms for its anti-inflammatory action in human monocytes include the abrogation of LPS-stimulated LOX-1, LITAF, and Nur77 pathways. nih.gov

Monocyte Recruitment Modulation

This compound has demonstrated significant effects on the activation and migration of monocytes, key cells involved in the inflammatory response. Research indicates that the neuroprotective effects of minocycline include the reduction of monocyte activation, trafficking, and subsequent recruitment into brain tissue nih.gov. In studies involving lipopolysaccharide (LPS)-challenged human monocytes, minocycline was found to significantly reduce the inflammatory response, including the transcription and release of pro-inflammatory cytokines nih.gov.

In models of Simian Immunodeficiency Virus (SIV)-induced neuroAIDS, minocycline treatment led to a decrease in pro-inflammatory monocyte populations (CD14+CD16+ and CD14loCD16+) nih.govresearchgate.net. This was accompanied by a reduced expression of several surface receptors critical for cell trafficking and activation, such as CD11b, CD163, CD64, CCR2, and HLA-DR nih.gov. By down-regulating these receptors, particularly the chemokine receptor CCR2, minocycline may disrupt the signaling pathways that guide these activated monocytes into the central nervous system nih.gov. These findings suggest that minocycline's therapeutic actions are, in part, attributable to its ability to inhibit the trafficking of highly invasive inflammatory cells into vulnerable tissues nih.gov.

| Effect of Minocycline on Monocytes | Finding | Model System |

| Activation & Recruitment | Reduced monocyte activation, trafficking, and recruitment into the brain nih.gov. | In vivo and in vitro models |

| Pro-inflammatory Subsets | Decreased numbers of circulating pro-inflammatory CD14+CD16+ and CD14loCD16+ monocytes nih.gov. | SIV-infected rhesus macaques |

| Surface Receptor Expression | Reduced expression of CD11b, CD163, CD64, CCR2, and HLA-DR on monocytes nih.gov. | SIV-infected rhesus macaques |

| Inflammatory Response | Decreased LPS-induced transcription and release of TNF-α, IL-6, and PGE2 nih.gov. | LPS-stimulated human monocytes |

Oxidative Stress Pathways

This compound exerts considerable influence over pathways related to oxidative stress, acting through multiple mechanisms to restore cellular redox balance.

Reactive Oxygen Species (ROS) Scavenging

Minocycline has been identified as a potent scavenger of free radicals, an activity that contributes to its neuroprotective effects researchgate.net. Studies have demonstrated its direct chemical interaction with and scavenging of reactive oxygen species nih.gov. In particular, minocycline is a direct and specific scavenger of peroxynitrite (ONOO⁻), a potent and damaging ROS nih.gov. This scavenging activity occurs at pharmacologically relevant, low micromolar concentrations nih.gov.

The radical scavenging potency of minocycline has been compared to that of well-known antioxidants. One study found its scavenging ratio to be 96.1%, which was higher than that of ascorbic acid (84.2%) nih.gov. This direct antioxidant activity may be a key component of its protective effects in various models of neuronal injury researchgate.net. In cultures of human melanocytes, pretreatment with minocycline significantly decreased the amount of ROS generated by oxidative stressors like hydrogen peroxide and UVA radiation nih.govresearchgate.net.

| ROS Scavenging Activity of Minocycline | Observation |

| Target ROS | Directly scavenges peroxynitrite (ONOO⁻) nih.gov. |

| Potency Comparison | Scavenging ratio (96.1%) higher than ascorbic acid (84.2%) in one study nih.gov. |

| Cellular Effect | Pretreatment significantly decreased ROS levels in melanocytes exposed to H₂O₂ or UVA radiation nih.gov. |

Lipid Peroxidation Attenuation (Malondialdehyde (MDA) reduction)

Minocycline effectively attenuates lipid peroxidation, a key process in oxidative cell damage. This is often measured by the reduction of malondialdehyde (MDA), a primary byproduct of lipid peroxidation. In cortical cell cultures exposed to iron-induced toxicity, minocycline treatment prevented the expected increase in MDA levels, indicating a halt to lipid breakdown nih.gov. Similarly, in a Drosophila melanogaster model where oxidative stress was induced by manganese, minocycline treatment led to a significant decrease in mitochondrial MDA levels nih.gov. These findings highlight minocycline's capacity to protect cellular membranes from oxidative degradation.

| Effect of Minocycline on MDA Levels | Model System | Result |

| Iron-Induced Neurotoxicity | Cortical cell cultures treated with ferrous sulfate (B86663) nih.gov. | Prevented the increase in malondialdehyde nih.gov. |

| Manganese-Induced Toxicity | Drosophila melanogaster nih.gov. | Decreased mitochondrial MDA levels by 34.72% in one treatment group nih.gov. |

Endogenous Antioxidant Enzyme Activity (SOD, Catalase, GPx)

Minocycline has been shown to modulate the activity of the body's primary endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In a rat model of cerebral ischemia-reperfusion, treatment with minocycline resulted in a significant increase in the hippocampal activity of catalase, GPx, and SOD researchgate.net.

In studies on human melanocytes, minocycline proportionally increased the activity of SOD and CAT nih.gov. The activity of GPx was also raised in the presence of 10 µM minocycline nih.gov. Further research has demonstrated that pre-treating mesenchymal stem cells with minocycline up-regulates the expression of several antioxidant genes, including superoxide dismutase and glutathione peroxidase, particularly under conditions of oxidative stress . This enhancement of the cell's natural antioxidant defense system is a key aspect of minocycline's protective mechanism .

| Enzyme | Effect of Minocycline | Model System |

| Superoxide Dismutase (SOD) | Increased activity nih.govresearchgate.net. | Rat hippocampus, Human melanocytes |

| Catalase (CAT) | Increased activity nih.govresearchgate.net. | Rat hippocampus, Human melanocytes |

| Glutathione Peroxidase (GPx) | Increased activity nih.govresearchgate.net. | Rat hippocampus, Human melanocytes |

Glutathione (GSH) Levels Modulation

Minocycline influences the levels of glutathione (GSH), a critical intracellular antioxidant. Research has shown that minocycline can prevent the depletion of GSH in neurons subjected to peroxynitrite-induced stress nih.gov. However, its effect can be complex. In one study on melanocytes, minocycline alone was observed to decrease the baseline level of reduced thiols, including GSH nih.gov. Conversely, when the cells were pretreated with minocycline before being exposed to oxidative insults like hydrogen peroxide or UVA radiation, there was a significant increase in the number of cells maintaining a high level of reduced thiols nih.gov. This suggests that minocycline may prime the cellular antioxidant system, enhancing its resilience against subsequent oxidative challenges.

Iron Toxicity Attenuation and Chelation Capacity

A significant non-antibiotic mechanism of minocycline is its ability to chelate iron and mitigate iron-induced toxicity. This property is crucial in conditions like intracerebral hemorrhage, where iron overload contributes to brain injury nih.gov. In vitro studies have confirmed that minocycline chelates iron, with an activity that can exceed the standard chelator deferoxamine at concentrations below 100 μM nih.gov.

Preclinical Research Models and Methodologies

In Vitro Model Systems

In vitro models are fundamental in preclinical research, providing controlled environments to investigate the direct cellular and molecular effects of compounds like minocycline (B592863). These systems have been pivotal in understanding its mechanisms of action across various cell types and biological processes.

A variety of established cell lines have been employed to study the effects of minocycline in different pathological contexts.

THP-1: This human monocytic leukemia cell line is a widely used model to study immune responses. In studies involving lipopolysaccharide (LPS)-stimulated THP-1 cells, minocycline has been shown to inhibit the release of pro-inflammatory cytokines. nih.gov

Caco-2: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal epithelial barrier. While direct studies on minocycline disulfate's effects on Caco-2 cells are not extensively detailed in the provided search results, this cell line is crucial for studying drug absorption and intestinal permeability, which are relevant to the oral administration of any therapeutic agent.

RAW 264.7: This murine macrophage-like cell line is frequently used in inflammation research. Studies have utilized RAW 264.7 cells to demonstrate that minocycline can inhibit the expression of inducible nitric oxide synthase (iNOS) protein in a dose-dependent manner when stimulated with LPS. researchgate.net

PC12: Derived from a rat pheochromocytoma, the PC12 cell line is a valuable tool for neurobiological research. In models of oxygen-glucose deprivation and reoxygenation (OGD/R), minocycline has demonstrated neuroprotective effects by promoting neurite outgrowth. nih.gov Furthermore, research has shown that minocycline can protect PC12 cells from TNF-α-mediated neuronal death by reducing the expression of cleaved caspase-3 and intracellular reactive oxygen species (ROS). nih.gov

N2a (Neuro-2a): This mouse neuroblastoma cell line is another important model in neuroscience.

BV2: The BV2 cell line is an immortalized murine microglial cell line widely used to study neuroinflammation.

| Cell Line | Research Focus | Key Findings with Minocycline | Citations |

|---|---|---|---|

| THP-1 | Immunomodulation | Inhibited the release of pro-inflammatory cytokines in LPS-stimulated cells. | nih.gov |

| RAW 264.7 | Inflammation | Dose-dependently inhibited LPS-induced iNOS protein expression. | researchgate.net |

| PC12 | Neuroprotection | Promoted neurite outgrowth in an OGD/R model and protected against TNF-α-mediated cell death. | nih.govnih.gov |

Primary cell cultures, derived directly from animal tissues, offer a model that more closely resembles the in vivo environment compared to immortalized cell lines.

Cardiac Cells: Preclinical studies have utilized primary cultures of rat cardiac myocytes to investigate the cardioprotective effects of minocycline. In a simulated ischemia-reperfusion injury model, minocycline was shown to protect cardiac myocytes from cell death. nih.gov

Organotypic cultures maintain the three-dimensional structure of tissues, providing a more complex in vitro system to study cellular interactions.

Spinal Cord Cultures: Ex vivo spinal cord slice cultures have been used to model West Nile Virus (WNV) infection. In this model, minocycline treatment was found to reduce the expression of genes associated with proinflammatory microglial activation and increase the expression of anti-inflammatory genes, leading to increased survival of neurons, microglia, and astrocytes. asm.org

Co-culture systems, where two or more different cell types are grown together, are valuable for studying intercellular communication and the effects of a compound on these interactions. These systems are particularly relevant for understanding the complex cellular dynamics in tissues like the central nervous system.

A range of molecular and biochemical assays are essential for dissecting the specific mechanisms through which minocycline exerts its effects.

ELISA (Enzyme-Linked Immunosorbent Assay): This technique has been widely used to quantify the levels of cytokines and other proteins in cell culture supernatants and tissue homogenates. For instance, ELISA has been employed to measure the reduction of pro-inflammatory cytokines in cell cultures and animal models of rosacea treated with minocycline. nih.govnih.gov

Western Blotting: Western blotting is a key technique for detecting and quantifying specific proteins. It has been used to demonstrate minocycline's ability to reduce the expression of inflammatory mediators such as TLR4, NF-κB, TNF-α, and COX-2 in a rat model of neuroinflammation. nih.gov In other studies, it has been used to analyze the expression of proteins involved in apoptosis and cellular stress. researchgate.net

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): RT-qPCR is used to measure gene expression levels. Studies have utilized this technique to show that minocycline treatment can abrogate the diabetes-induced increases in mRNA expression of TNF-α and IL-1β in the retina. diabetesjournals.org It has also been used to analyze the expression of genes related to inflammation in human peripheral blood mononuclear cells. nih.govtandfonline.com

Proteome Analysis: Proteomic studies provide a broad overview of the protein changes in a biological system in response to a treatment. In a mouse model of tauopathy, proteomic analysis of brain tissue revealed that minocycline treatment significantly reduced the levels of several inflammatory factors. nih.gov

Pull-down Assays: These assays are used to identify protein-protein or drug-protein interactions. A significant finding from a pull-down assay coupled with mass spectrometry identified the tyrosine-protein kinase LYN as a direct binding target of minocycline in colorectal cancer cells. ijbs.com Another study utilized pull-down assays to investigate the direct interaction between minocycline and p47phox, a subunit of the NADPH oxidase-2 (NOX2) complex, in PC12 cells. nih.govresearchgate.net

In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects, efficacy, and potential therapeutic applications of minocycline in a whole-organism context. A variety of rodent models have been used to study its effects in different diseases.

Mouse Models: Mice are extensively used in preclinical research. For instance, in a mouse model of tauopathy, an aspect of Alzheimer's disease, minocycline treatment was shown to reduce cortical astrocytosis and the levels of several pro-inflammatory cytokines. nih.govfrontiersin.orgresearchgate.net In a model of diabetic retinopathy, minocycline reduced microglial activation and the expression of inflammatory mediators. diabetesjournals.org BALB/c mice have been used to create a rosacea-like inflammation model where minocycline suppressed the dermal infiltration of inflammatory cells and reduced the expression of inflammatory cytokines. nih.govnih.gov

Rat Models: Rats are another common animal model. In a rat model of neuroinflammation induced by lipopolysaccharide (LPS), minocycline was found to decrease the expression of key inflammatory proteins in the medial prefrontal cortex. nih.gov Sprague-Dawley rats have been used in models of cardiac ischemia-reperfusion injury, where minocycline demonstrated cardioprotective effects. nih.gov

Pig Models: A preclinical pig model was used to study the pharmacokinetics and pharmacodynamics of minocycline in the gut, providing insights into its activity against intestinal Enterobacterales. frontiersin.org

| Animal Model | Disease/Condition Studied | Key Findings with Minocycline | Citations |

|---|---|---|---|

| Mouse | Tauopathy (Alzheimer's Disease Model) | Reduced cortical astrocytosis and levels of pro-inflammatory cytokines. | nih.govfrontiersin.orgresearchgate.net |

| Mouse | Diabetic Retinopathy | Reduced microglial activation and expression of inflammatory mediators. | diabetesjournals.org |

| Mouse | Rosacea-like Inflammation | Suppressed dermal infiltration of inflammatory cells and reduced inflammatory cytokine expression. | nih.govnih.gov |

| Rat | Neuroinflammation | Decreased expression of inflammatory proteins in the medial prefrontal cortex. | nih.gov |

| Rat | Cardiac Ischemia-Reperfusion | Demonstrated cardioprotective effects. | nih.gov |

| Pig | Gut Microbiota Interaction | Characterized the link between systemic and gut exposure and its activity against intestinal Enterobacterales. | frontiersin.org |

Neurodegenerative Disease Models

The neuroprotective effects of minocycline have been a significant area of research, with numerous studies utilizing models that replicate the pathological hallmarks of various neurodegenerative disorders.

Transgenic models, which involve the genetic modification of animals to express disease-causing genes, have been instrumental in understanding the mechanisms of neurodegeneration and evaluating potential therapies like minocycline.

Alzheimer's Disease (AD): In the Tg-SwDI mouse model, which exhibits cerebral microvascular amyloid-β (Aβ) deposition, minocycline treatment was found to reduce the number of activated microglial cells and levels of the pro-inflammatory cytokine IL-6. frontiersin.org While it did not alter cerebral Aβ accumulation, it did improve behavioral deficits. frontiersin.org Another study using young, pre-plaque McGill-Thy1-APP mice, which accumulate intracellular Aβ oligomers, showed that minocycline corrected the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2. nih.gov In the htau mouse model, which develops tau pathology, minocycline treatment reduced the activation of cortical astrocytes and lowered the levels of several pro-inflammatory mediators, including various chemokines and interleukins. mdpi.com

Huntington's Disease (HD): The R6/2 transgenic mouse model of Huntington's disease has been used to demonstrate the neuroprotective effects of minocycline, which were associated with the inhibition of caspases 1 and 3. nih.gov However, some studies have reported conflicting results, with one showing no benefit in the R6/2 model. nih.gov

Amyotrophic Lateral Sclerosis (ALS): In mice expressing a mutant superoxide (B77818) dismutase (SOD1), a model for human ALS, administration of minocycline delayed the onset of motor neuron degeneration, slowed the decline in muscle strength, and increased longevity. researchgate.netmdpi.com This was accompanied by reduced microglial activation in the spinal cord. researchgate.netmdpi.com Specifically, in SOD1(G37R) mice, minocycline treatment delayed disease progression. researchgate.netnih.gov The G93A mouse model for familial ALS also showed delayed disease onset and extended survival with minocycline treatment. taconic.com

| Neurodegenerative Disease | Transgenic Model | Key Findings with Minocycline Treatment | Reference |

|---|---|---|---|

| Alzheimer's Disease | Tg-SwDI mice | Reduced activated microglia and IL-6 levels; improved behavioral deficits. | frontiersin.org |